molecular formula C26H26Cl2N2O B12483554 N-{[1-(2,4-dichlorobenzyl)-2-methyl-1H-indol-3-yl]methyl}-2-(4-methoxyphenyl)ethanamine

N-{[1-(2,4-dichlorobenzyl)-2-methyl-1H-indol-3-yl]methyl}-2-(4-methoxyphenyl)ethanamine

Cat. No.: B12483554
M. Wt: 453.4 g/mol
InChI Key: BKHZUYCKXKOMCL-UHFFFAOYSA-N
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Description

N-{[1-(2,4-dichlorobenzyl)-2-methyl-1H-indol-3-yl]methyl}-2-(4-methoxyphenyl)ethanamine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorobenzyl group, an indole moiety, and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2,4-dichlorobenzyl)-2-methyl-1H-indol-3-yl]methyl}-2-(4-methoxyphenyl)ethanamine typically involves multiple steps. The initial step often includes the formation of the indole core, followed by the introduction of the dichlorobenzyl group through a Friedel-Crafts alkylation reaction. The final step involves the attachment of the methoxyphenyl group via a nucleophilic substitution reaction. The reaction conditions usually require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2,4-dichlorobenzyl)-2-methyl-1H-indol-3-yl]methyl}-2-(4-methoxyphenyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and methoxyphenyl groups, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

The common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

N-{[1-(2,4-dichlorobenzyl)-2-methyl-1H-indol-3-yl]methyl}-2-(4-methoxyphenyl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{[1-(2,4-dichlorobenzyl)-2-methyl-1H-indol-3-yl]methyl}-2-(4-methoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(2,4-dichlorobenzyl)-2-methyl-1H-indol-3-yl]methyl}-2-(4-hydroxyphenyl)ethanamine
  • N-{[1-(2,4-dichlorobenzyl)-2-methyl-1H-indol-3-yl]methyl}-2-(4-chlorophenyl)ethanamine
  • N-{[1-(2,4-dichlorobenzyl)-2-methyl-1H-indol-3-yl]methyl}-2-(4-nitrophenyl)ethanamine

Uniqueness

N-{[1-(2,4-dichlorobenzyl)-2-methyl-1H-indol-3-yl]methyl}-2-(4-methoxyphenyl)ethanamine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.

Properties

Molecular Formula

C26H26Cl2N2O

Molecular Weight

453.4 g/mol

IUPAC Name

N-[[1-[(2,4-dichlorophenyl)methyl]-2-methylindol-3-yl]methyl]-2-(4-methoxyphenyl)ethanamine

InChI

InChI=1S/C26H26Cl2N2O/c1-18-24(16-29-14-13-19-7-11-22(31-2)12-8-19)23-5-3-4-6-26(23)30(18)17-20-9-10-21(27)15-25(20)28/h3-12,15,29H,13-14,16-17H2,1-2H3

InChI Key

BKHZUYCKXKOMCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=C(C=C(C=C3)Cl)Cl)CNCCC4=CC=C(C=C4)OC

Origin of Product

United States

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